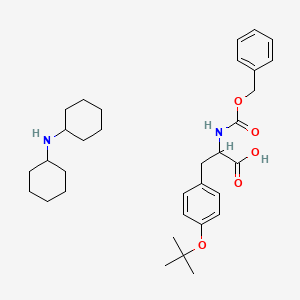
n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt: is a chemical compound with the molecular formula C33H48N2O5 and a molecular weight of 552.76 g/mol . It is commonly used in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt typically involves the protection of the amino and hydroxyl groups of l-tyrosine. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group and the hydroxyl group using a tert-butyl (tBu) group. The protected tyrosine is then reacted with dicyclohexylamine to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and to prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions: n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the protective groups, yielding the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free l-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt is widely used in the synthesis of peptides and other complex organic molecules. It serves as a protected form of l-tyrosine, allowing for selective reactions at other functional groups .
Biology: In biological research, the compound is used to study protein synthesis and enzyme activity. It is also employed in the development of peptide-based drugs and vaccines .
Medicine: The compound is used in the synthesis of peptide-based therapeutics, including potential vaccines and enzyme inhibitors. Its protective groups allow for the selective modification of peptides, enhancing their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt involves the protection of the amino and hydroxyl groups of l-tyrosine. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group. These protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective modification of other functional groups .
Comparación Con Compuestos Similares
n-Benzyloxycarbonyl-l-tyrosine: Similar protective group but lacks the tert-butyl group.
tert-Butyl-l-tyrosine: Lacks the benzyloxycarbonyl group.
n-Benzyloxycarbonyl-o-tert-butyl-d-tyrosine: The d-isomer of the compound
Uniqueness: n-Benzyloxycarbonyl-o-tert-butyl-l-tyrosine dicyclohexylamine salt is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and peptide-based drugs .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJRKLIHBJXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














